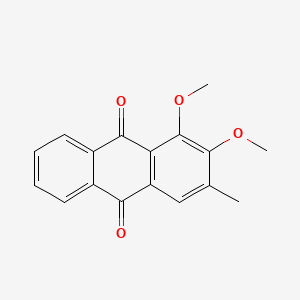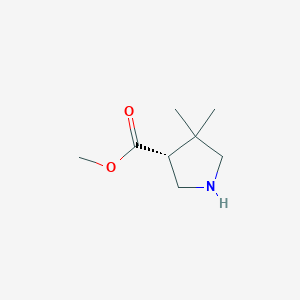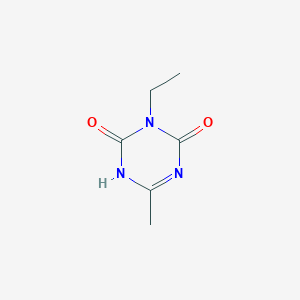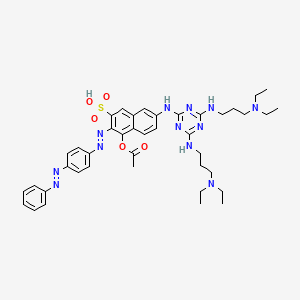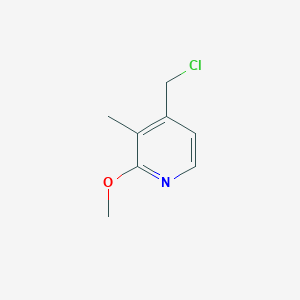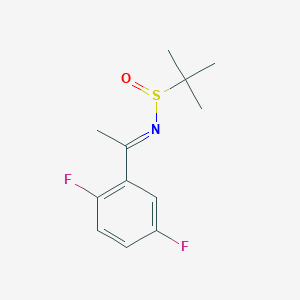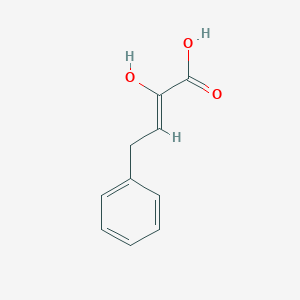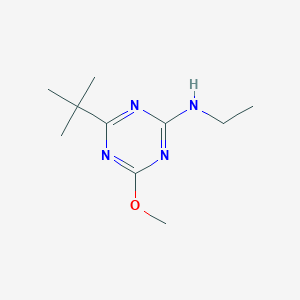
4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to the triazine ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-tert-butyl-6-methoxy-1,3,5-triazine with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The triazine ring can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butylamino-4-ethylamino-6-methoxy-1,3,5-triazine
- 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
- N-tert-Butyl-N’-ethyl-6-methoxy-1,3,5-triazin-2,4-diamine
Uniqueness
4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butyl and ethyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. The methoxy group adds to its solubility and chemical stability.
Propiedades
Número CAS |
62706-28-9 |
|---|---|
Fórmula molecular |
C10H18N4O |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
4-tert-butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N4O/c1-6-11-8-12-7(10(2,3)4)13-9(14-8)15-5/h6H2,1-5H3,(H,11,12,13,14) |
Clave InChI |
WXARVDYVLRRYTB-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
